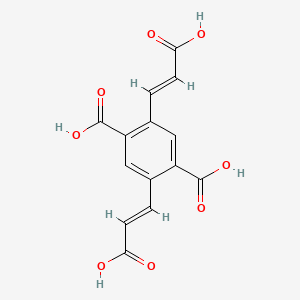![molecular formula C14H12F3N3O B5748943 N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5748943.png)
N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as triflumuron, is a chemical compound that is widely used in scientific research due to its unique properties. This compound belongs to the class of benzoylphenylurea insecticides and is commonly used as an insect growth regulator. Triflumuron is a white crystalline solid that is insoluble in water but soluble in most organic solvents.
Wirkmechanismus
Triflumuron works by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This leads to the disruption of the insect's growth and development, eventually leading to death. Triflumuron is highly selective and only affects insects that undergo metamorphosis, making it a safe and effective insecticide.
Biochemical and Physiological Effects:
Triflumuron has been shown to have minimal toxicity to mammals and is considered safe for use in scientific research. However, it can be toxic to aquatic organisms and should be used with caution in aquatic environments. Triflumuron has also been shown to have a low environmental impact and does not persist in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of triflumuron is its specificity towards insects that undergo metamorphosis, making it a safe and effective insecticide. Triflumuron is also relatively easy to synthesize and has a low environmental impact. However, triflumuron can be expensive and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several potential future directions for research related to triflumuron. One area of interest is the development of new insecticides based on the structure of triflumuron. Another potential direction is the study of the effects of triflumuron on non-target organisms, such as bees and other pollinators. Additionally, further research is needed to fully understand the mechanism of action of triflumuron and its potential applications in agriculture and pest control.
Synthesemethoden
The synthesis of triflumuron involves the reaction between 3-(trifluoromethyl)aniline and 3-methyl-2-pyridinyl isocyanate in the presence of a catalyst. The reaction yields N-(3-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, which is then purified and isolated.
Wissenschaftliche Forschungsanwendungen
Triflumuron has been widely used in scientific research due to its insecticidal properties. It is commonly used as an insect growth regulator and has been shown to be effective against a wide range of pests, including termites, cockroaches, and ants. Triflumuron is also used in the study of insect development and metamorphosis.
Eigenschaften
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c1-9-4-3-7-18-12(9)20-13(21)19-11-6-2-5-10(8-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXUYDYKAHLXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

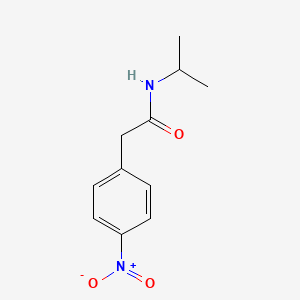
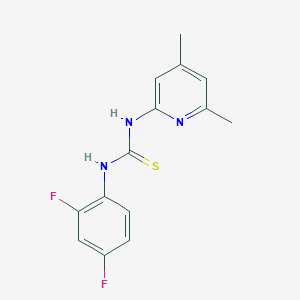
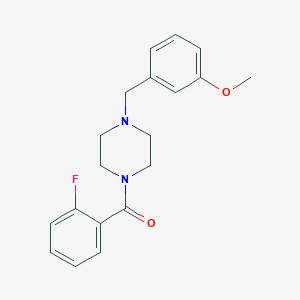
![2-[(2,2-dimethylpropanoyl)amino]-N-isobutylbenzamide](/img/structure/B5748896.png)
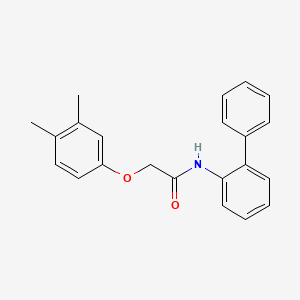
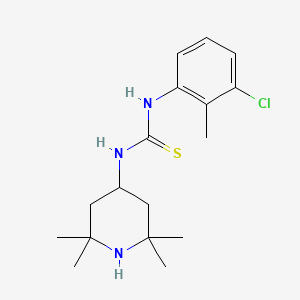

![ethyl 5,5-dimethyl-2-[(1-piperazinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5748912.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5748917.png)
![2-[(3-methyl-5-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5748925.png)

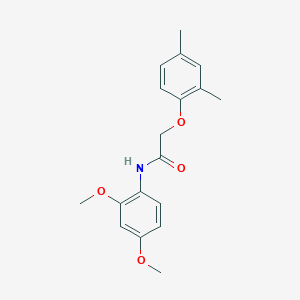
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5748951.png)
